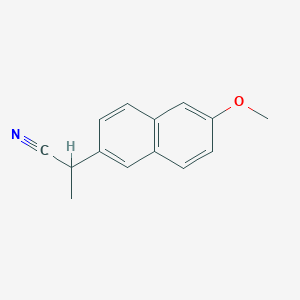
2-(6-Methoxynaphthalen-2-yl)propanenitrile
Cat. No. B2707612
Key on ui cas rn:
86603-94-3
M. Wt: 211.264
InChI Key: QAILMFURFUYAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05107013
Procedure details


10 Grams of anhydrous aluminum chloride are added portionwise and under stirring to a solution containing 14.5 g of 2-(5-bromo-6-methoxy-2-naphthyl)propionitrile dissolved in 60 ml of methylene chloride and 8.3 ml of mesitylene, while keeping the temperature at about 20° C. The reaction mixture is kept at this temperature under stirring for 1 hour and then is slowly poured into a mixture made of 60 g of crushed ice and of 20 ml of a 6N aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring and the aqueous layer is discarded. The organic layer is twice washed with 25 ml of a 6N aqueous solution of hydrochloric acid, then with 25 ml of water and is dried over anhydrous sodium sulfate. The organic solution is evaporated to dryness under vacuum and the residue is crystallized from tetrachloroethylene obtaining 7.5 g of product with a yield of 71%.

Name
2-(5-bromo-6-methoxy-2-naphthyl)propionitrile
Quantity
14.5 g
Type
reactant
Reaction Step Two

[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Br[C:6]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10]([CH:18]([CH3:21])[C:19]#[N:20])=[CH:11]2.Cl>C(Cl)Cl.C1(C)C=C(C)C=C(C)C=1>[CH3:17][O:16][C:15]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([CH:18]([CH3:21])[C:19]#[N:20])[CH:9]=[CH:8]2 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
2-(5-bromo-6-methoxy-2-naphthyl)propionitrile
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1OC)C(C#N)C
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring to a solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is slowly poured into a mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated after 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
of stirring
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is twice washed with 25 ml of a 6N aqueous solution of hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with 25 ml of water and is dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution is evaporated to dryness under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is crystallized from tetrachloroethylene obtaining 7.5 g of product with a yield of 71%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
